tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate
Description
tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate (CAS 1823781-94-7) is a pyridine-based carbamate derivative with the molecular formula C₁₂H₁₅F₃N₂O₂ and a molecular weight of 276.25 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring and a tert-butyl carbamate group linked via a methylene (-CH₂-) bridge to the 3-position.
Properties
Molecular Formula |
C12H15F3N2O2 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-5-4-6-16-9(8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |
InChI Key |
LHLLTYVJHQYLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of tert-butyl carbamate and 2-(trifluoromethyl)pyridine-3-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (CAS 886851-28-1)
- Molecular Formula : C₁₁H₁₅FN₂O₂
- Molecular Weight : 226.25 g/mol
- Key Differences: Replaces the trifluoromethyl group with a fluorine atom at the pyridine’s 3-position.
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS 1820707-62-7)
- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂
- Molecular Weight : 296.67 g/mol
- Key Differences : Features a chlorine atom at the pyridine’s 2-position and a -CF₃ group at the 5-position. The chlorine introduces a stronger electron-withdrawing effect, while the altered substitution pattern may influence regioselectivity in synthetic pathways .
tert-Butyl (4-iodopyridin-2-yl)carbamate
- Molecular Formula : C₁₀H₁₃IN₂O₂
- Molecular Weight : 344.13 g/mol
Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to fluorine or chlorine analogues, making it favorable for drug design .
- The methylene linker in the target compound provides conformational flexibility absent in direct carbamate attachments (e.g., CAS 1820707-62-7) .
Pharmacological and Industrial Relevance
- Target Compound : The -CF₃ group is prevalent in antiviral and anticancer agents due to its ability to modulate electronic and steric properties .
- Pyrimidine-Based Analogues : Compounds like tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS Ref #54-OR306290) are used in kinase inhibitors, highlighting the versatility of carbamate-pyridine/pyrimidine hybrids .
Biological Activity
tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate, identified by CAS number 1823781-94-7, is a compound featuring a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 276.25 g/mol. The structure includes a tert-butyl group and a pyridine moiety which is substituted with a trifluoromethyl group, known for enhancing biological activity through increased lipophilicity and metabolic stability.
The trifluoromethyl group in the compound is significant for its biological activity. This group can enhance the binding affinity of the compound to various biological targets due to its strong electron-withdrawing properties, which can influence the electronic characteristics of the molecule. Studies have shown that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties and increased potency against specific enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of related compounds, it was found that certain carbamates could prevent amyloid-beta-induced cell death in astrocytes by modulating inflammatory responses and oxidative stress levels. This suggests that this compound could offer similar protective benefits, warranting further investigation into its mechanisms and efficacy in vivo .
Q & A
Q. What synthetic strategies are effective for preparing tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate?
Answer: The synthesis typically involves coupling a pyridine derivative with a carbamate-protected amine. For example, in analogous carbamate syntheses (e.g., Example 427 in EP 4,374,877), tert-butyl carbamate intermediates are reacted with halogenated pyridines under Buchwald-Hartwig or Ullmann coupling conditions . Key steps include:
- Step 1: Preparation of 2-(trifluoromethyl)pyridin-3-ylmethanol via reduction of the corresponding aldehyde.
- Step 2: Activation of the hydroxyl group (e.g., using tosyl chloride) to form a leaving group.
- Step 3: Nucleophilic substitution with tert-butyl carbamate in the presence of a base like K₂CO₃.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires controlled reaction temperatures (60–80°C) and anhydrous conditions .
Q. How can researchers validate the structural identity of this compound?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight via m/z peaks. For similar carbamates, [M+H]⁺ ions are observed (e.g., m/z 757 in Example 324 ).
- HPLC: Retention times under specific conditions (e.g., 1.23 minutes with SQD-FA05 method ) provide purity data (>95%).
- NMR: Key signals include the tert-butyl singlet (~1.4 ppm, 9H in ¹H NMR), trifluoromethyl resonance (~120 ppm in ¹⁹F NMR), and pyridine ring protons (6.8–8.5 ppm in ¹H NMR) .
Advanced Research Questions
Q. How does the trifluoromethyl group affect the compound’s stability under acidic or basic conditions?
Answer: The electron-withdrawing trifluoromethyl group enhances resistance to nucleophilic attack but may increase susceptibility to hydrolysis under strong acids/bases. For example:
- Acidic Conditions (pH < 2): The carbamate bond hydrolyzes to release CO₂ and the parent amine, as observed in related pyridine-carbamates .
- Basic Conditions (pH > 10): The tert-butyl group undergoes cleavage, forming tert-butanol and the free amine. Kinetic studies using HPLC show degradation rates increase with temperature (e.g., t₁/₂ = 2 hours at 40°C in 1M NaOH) .
Mitigation: Store the compound at 2–8°C under inert gas (argon) to minimize decomposition .
Q. What computational methods can predict the compound’s reactivity in catalytic systems?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions between the carbamate and catalytic metal centers. Key findings from analogous studies include:
- Electron-Deficient Pyridine Ring: The trifluoromethyl group lowers the LUMO energy (-1.8 eV), facilitating coordination to Pd(0) in cross-coupling reactions .
- Steric Effects: The tert-butyl group creates steric hindrance, reducing reaction rates in bulky catalytic systems (e.g., turnover number decreases by 40% with BrettPhos ligands) .
Experimental validation via kinetic profiling (e.g., monitoring reaction progress via in-situ IR) is recommended .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer: Contradictions often arise from tautomerism or impurities. Strategies include:
- 2D NMR (HSQC, HMBC): Resolve ambiguous proton-carbon correlations. For example, HMBC correlations between the carbamate carbonyl (δ 155 ppm) and adjacent methylene protons confirm connectivity .
- X-ray Crystallography: Definitive structural assignment via crystal lattice analysis (e.g., C–F bond lengths of 1.34 Å confirm trifluoromethyl positioning ).
- Spiking Experiments: Compare retention times with authentic samples (if available) to rule out co-eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
